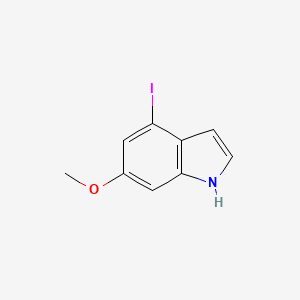

4-iodo-6-methoxy-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and drug discovery. mdpi.comijrpr.comresearchgate.net This "privileged" structure is prevalent in a vast array of natural products and synthetic molecules, demonstrating a wide spectrum of biological activities. ijrpr.comresearchgate.net Its versatility allows it to interact with numerous biological targets, making it a frequent starting point for the development of new therapeutic agents. nih.gov

Indole derivatives have been successfully developed into drugs for a multitude of conditions, targeting everything from cancer and infectious diseases to inflammatory disorders and neurological conditions. mdpi.comijrpr.comnih.gov Their ability to serve as a framework for diverse molecular interactions underpins their continued importance in the quest for novel medicines. ijrpr.com The structural flexibility of the indole ring system enables chemists to design compounds with specific properties to engage with various biological systems, highlighting its role as a valuable pharmacophore. nitw.ac.in

| Therapeutic Area | Examples of Indole-Based Mechanisms/Targets | Significance in Drug Discovery |

|---|---|---|

| Anticancer | Tubulin polymerization inhibition, protein kinase inhibition, histone deacetylase (HDAC) inhibition. mdpi.com | Offers pathways to combat drug-resistant cancer cells. mdpi.comnih.gov |

| Antimicrobial | Disruption of bacterial cell processes. | Provides a scaffold for developing new agents against resistant pathogens. nih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. ijrpr.com | Potential for treating chronic inflammatory diseases. mdpi.com |

| Neurodegenerative Diseases | Interaction with receptors in the central nervous system. mdpi.com | Aids in the design of treatments for conditions like Alzheimer's disease. researchgate.net |

Overview of Halogenated and Methoxy-Substituted Indoles in Contemporary Academic Research

The addition of halogen atoms (such as iodine) and methoxy (B1213986) groups to the indole scaffold significantly influences its chemical and biological properties. These substitutions are a common strategy in medicinal chemistry to fine-tune the characteristics of a molecule.

Halogenated Indoles: Halogenation is a powerful tool for modifying a molecule's pharmacokinetic and pharmacodynamic profile. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For instance, iodine-mediated strategies have been developed for the selective functionalization of indoles, leading to novel molecular frameworks with potential biological applications. nitw.ac.in While not always enhancing potency, the introduction of halogens remains a promising approach in the design of new inhibitors for enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov The use of environmentally friendly halogenation methods is also an active area of research. nih.gov

Methoxy-Substituted Indoles: Methoxy groups (-OCH₃) are electron-donating groups that can increase the electron density of the indole ring, thereby altering its reactivity. chim.it This modification is found in many naturally occurring indoles and can be crucial for their biological activity. chim.itmdpi.com For example, the position of a methoxy group on the indole ring can be essential for cytotoxic activity against cancer cell lines. chim.itmdpi.com Research has shown that methoxy-substituted indoles are investigated for a wide range of applications, from antitumor agents to materials for organic electronics. chim.itrsc.org The synthesis of various methoxyindoles is a key focus for creating diverse molecular structures with novel properties. chim.it

| Substitution Type | Effect on Indole Scaffold | Research Application Examples |

|---|---|---|

| Halogenation (e.g., Iodination) | Alters lipophilicity, metabolic stability, and binding interactions. Can influence reaction pathways for further synthesis. nitw.ac.innih.gov | Design of enzyme inhibitors, development of novel synthetic methodologies. nih.govnih.gov |

| Methoxylation | Increases electron density, modifies chemical reactivity, and can be critical for biological function. chim.it | Development of anticancer agents, creation of new materials for organic electronics. chim.itrsc.org |

Current Research Landscape Pertaining to 4-Iodo-6-methoxy-1H-indole and its Structural Analogues

Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, its existence as a chemical entity is confirmed by its availability from various chemical suppliers, indicating its use as a building block or intermediate in organic synthesis. chemicalbook.comchemicalbook.comlookchem.com The research landscape can be understood by examining studies on its structural analogues, which are molecules with similar core structures and substitutions.

Research on related compounds, such as 4,6-dimethoxy-1H-indole, demonstrates the utility of this substitution pattern. For example, derivatives of 4,6-dimethoxy-1H-indole have been synthesized and investigated for their potential as antibacterial and antitumor agents, with some showing strong activity against breast cancer cell lines (MCF-7). samipubco.comresearchgate.netresearchgate.net

Furthermore, studies on other iodo- and methoxy-substituted indoles and related phenylalkylamines highlight the importance of these specific functional groups. For instance, the iodo-substituent is found in a number of psychoactive agents and is considered pivotal in serotonin receptor research. acs.org Methoxy-substituted indoles, such as 4-methoxyindole and 6-methoxyindole (B132359), are common subjects of synthetic and reactivity studies. chemicalbook.comnih.govnih.govacs.org The current landscape suggests that this compound is a valuable, albeit niche, chemical intermediate. Its potential lies in its utility for constructing more complex molecules where the iodo- group can be used for further chemical reactions (e.g., cross-coupling reactions) and the methoxy group can influence the electronic properties and biological activity of the final product.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJOGUEZOBWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646336 | |

| Record name | 4-Iodo-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-43-4 | |

| Record name | 4-Iodo-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Iodo 6 Methoxy 1h Indole and Its Derivatives

Regioselective Iodination Strategies

Achieving regioselective C4-iodination of the indole (B1671886) nucleus, particularly in the presence of an activating methoxy (B1213986) group at the C6 position, presents a considerable synthetic challenge. The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position, followed by C2 and C5. Therefore, specialized strategies are required to direct iodination to the less reactive C4 position.

Direct C4-Iodination Approaches for Indole Systems

Direct iodination of the indole C4-H bond is a desirable yet challenging transformation. Traditional electrophilic iodination methods often lack the necessary regioselectivity. However, recent advancements have provided more controlled approaches. For instance, the choice of iodinating agent and reaction conditions can influence the site of substitution. While direct C4 iodination of 6-methoxyindole (B132359) itself is not extensively documented, related studies on other indole systems offer valuable insights. For example, the use of specific reagent systems can favor C4 functionalization, though this often requires the presence of a directing group. researchgate.net

Directing Group Assisted Iodination at Specific Indole Positions

The use of directing groups has become a paramount strategy for achieving regioselective C-H functionalization on the indole's benzenoid ring. rsc.orgrsc.org These groups, typically installed at the N1 or C3 position, coordinate to a metal catalyst and direct the functionalization to a specific ortho-position.

For C4-iodination, a directing group at the C3 position is commonly employed. rsc.org Groups such as amides, ketones, or aldehydes can effectively steer the iodinating species to the C4 position. rsc.orgacs.org For example, a pivaloyl group at C3 has been shown to direct arylation to the C4 position. nih.gov Similarly, a formyl group at C3, in conjunction with a transient directing group like glycine (B1666218), has been utilized for C4-arylation under palladium catalysis, a strategy that could potentially be adapted for iodination. nih.gov The directing group can often be removed after the desired functionalization, providing access to the C4-iodinated indole.

A notable example of directing group strategy involves the use of a P(O)tBu2 group on the indole nitrogen, which has been shown to direct C-H functionalization to the C7 and C6 positions. dp.tech While not directly applicable to C4-iodination, this highlights the power of directing groups in overcoming the inherent reactivity patterns of the indole ring.

Transition Metal-Catalyzed C-H Activation and Iodination Protocols

Transition metal catalysis has revolutionized C-H functionalization, enabling the selective transformation of previously inert C-H bonds. researchgate.netnih.gov Catalysts based on palladium, rhodium, and ruthenium have been extensively used for the C-H functionalization of indoles. rsc.orgrsc.orgnih.gov

These catalytic systems often operate in conjunction with directing groups to achieve high regioselectivity. rsc.orgresearchgate.net For instance, ruthenium(II) catalysis with a 3-formyl directing group has been used for C4-alkenylation. rsc.org Palladium-catalyzed C4-arylation of 3-pivaloylindoles has also been reported, utilizing aryl iodides as the coupling partners. rsc.org While direct C4-iodination via this method is less common, the principles can be extended. A plausible approach would involve a palladium-catalyzed C-H activation at the C4 position, facilitated by a directing group, followed by a reaction with an iodine source. Recent developments have even explored the use of transient directing groups, which are formed in situ, simplifying the synthetic sequence. acs.org

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization | Reference |

| [PdCl2(PPh3)2] / Ag2O | 3-pivaloyl | C4 | Arylation | rsc.org |

| Ru(II) / Cu(OAc)2·H2O | 3-formyl | C4 | Alkenylation | rsc.orgacs.org |

| Rh(III) | 3-trifluoroacetyl | C4 | Alkenylation | rsc.org |

| Pd(OAc)2 / Glycine (TDG) | 3-formyl | C4 | Arylation | nih.gov |

Synthesis of the Methoxy-Substituted Indole Core

The construction of the 6-methoxyindole scaffold is a critical prerequisite for the synthesis of 4-iodo-6-methoxy-1H-indole. Several classical and modern named reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.

Adaptations of the Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole ring. rsc.org It involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. nih.gov To synthesize a 6-methoxyindole, a (4-methoxyphenyl)hydrazine (B1593770) would be reacted with a suitable carbonyl compound.

The reaction conditions, particularly the choice of acid catalyst, can significantly influence the outcome and can sometimes lead to the formation of unexpected regioisomers, an "abnormal" Fischer indole synthesis. nih.govnih.gov For example, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH was found to yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected 7-methoxyindole. nih.govnih.gov This highlights the need for careful optimization of reaction conditions when dealing with substituted phenylhydrazones. Despite these challenges, the Fischer indole synthesis remains a powerful tool, and its application has been crucial in the total synthesis of numerous natural products containing the indole moiety. rsc.org

Modern Variants of Bischler-Möhlau and Hemetsberger Indole Syntheses

The Bischler-Möhlau indole synthesis provides a route to 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline. wikipedia.org For the synthesis of a 6-methoxyindole derivative, 4-methoxyaniline would be the starting aniline. This method has been used for the synthesis of various methoxy-substituted indoles. rsc.org However, the classical conditions are often harsh and can lead to low yields and unpredictable regioselectivity. wikipedia.org Modern modifications, such as the use of milder catalysts like lithium bromide or microwave irradiation, have improved the utility of this reaction. wikipedia.org

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This method is particularly useful as the starting azido (B1232118) esters can be readily prepared from the corresponding aryl aldehydes. researchgate.net To obtain a 6-methoxyindole derivative, one would start with a 4-methoxybenzaldehyde. The reaction is known for its generally good yields, although the stability of the azide (B81097) starting material can be a concern. wikipedia.org This synthetic route has been successfully employed in the preparation of various substituted indoles, including those with methoxy groups. chim.it

| Indole Synthesis Method | Key Reactants | Resulting Indole Substitution Pattern | Reference |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Variably substituted | rsc.orgnih.gov |

| Bischler-Möhlau Synthesis | α-Bromo-acetophenone, Aniline | 2-Aryl-indole | wikipedia.orgrsc.org |

| Hemetsberger Synthesis | 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylate | wikipedia.orgresearchgate.net |

Green Chemistry Principles in Indole Core Synthesis

The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. umb.edu These principles encourage the use of environmentally benign solvents, catalysts, and reaction conditions to enhance safety and sustainability. acs.org Key aspects of green chemistry applied to indole synthesis include atom economy, energy efficiency, and the use of renewable feedstocks. umb.eduacs.org

Modern synthetic methods for indoles often employ strategies that align with these green principles. For instance, the use of water as a solvent in multicomponent reactions for preparing 3-substituted indoles is a significant advancement. openmedicinalchemistryjournal.com This approach, often facilitated by catalysts like Cu(PPh3)Cl, offers an environmentally friendly alternative to traditional organic solvents. openmedicinalchemistryjournal.com Furthermore, catalyst-free and solvent-free conditions, sometimes promoted by agents like polyethylene (B3416737) glycol 400, provide a rapid and selective pathway to indole derivatives. openmedicinalchemistryjournal.com

Microwave-assisted synthesis represents another green methodology that has been successfully applied to the preparation of indole derivatives. This technique often leads to shorter reaction times, higher yields, and can be performed under solvent-free conditions, thereby minimizing waste. openmedicinalchemistryjournal.com For example, the regioselective synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles via a microwave-irradiated Fischer process demonstrates the efficiency of this approach. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The development of solid acid catalysts, such as cellulose (B213188) sulfuric acid, which are non-hygroscopic and reusable, further contributes to the green synthesis of indoles by simplifying work-up procedures and reducing catalyst waste. openmedicinalchemistryjournal.com

An example of a green synthetic method is the iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols. acs.org This method utilizes ethyl acetate (B1210297) as a solvent, is performed at room temperature with a short reaction time, and employs molecular iodine, all of which are consistent with green chemistry principles. acs.org

Convergent and Divergent Synthesis for Integrated Substituents

Convergent and divergent synthetic strategies offer powerful tools for the efficient construction of complex molecules like polysubstituted indoles from simpler, strategically functionalized precursors. A divergent approach, in particular, allows for the generation of a library of related compounds from a common intermediate. acs.org

A key example is the synthesis of a central methoxy-pyrroloiminoquinone (PIQ) intermediate, which can be selectively functionalized at different positions to yield a variety of natural products. acs.org This highlights the power of a divergent strategy in accessing diverse molecular architectures from a single precursor. acs.org

Strategies for the Strategic Introduction of Methoxy and Iodo Moieties

The introduction of methoxy and iodo groups onto the indole scaffold is a critical step in the synthesis of this compound and its analogs. The positions of these substituents significantly influence the molecule's properties and reactivity. chim.it

The synthesis of methoxy-substituted indoles often begins with commercially available materials like di- and trimethoxyaniline derivatives. chim.it Classical methods such as the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for constructing the methoxy-activated indole core. chim.itrsc.org For instance, the Fischer-Borsche method can be used to synthesize tetrahydrocarbazoles from (3-methoxy)phenylhydrazine, which can then be oxidized to the corresponding carbazole. rsc.org

The introduction of an iodine atom at the C4 position of the indole ring can be achieved through regioselective halogenation. researchgate.net One effective method involves the chloromercuration of N-p-toluenesulfonyl indoles, followed by iodination. researchgate.net Alternatively, direct iodination of the indole nucleus can be challenging due to the electron-rich nature of the ring system, often leading to polysubstitution. However, directed C-H functionalization using a palladium catalyst system allows for the selective introduction of iodoarenes at the C4 position of free (NH) indoles bearing a directing group at the C3 position. nih.gov A straightforward approach for the synthesis of 3-iodo-6-methoxy-1H-indole-2-carbonitrile involves the direct iodination of 6-methoxy-1H-indole-2-carbonitrile using potassium hydroxide (B78521) and iodine in DMF. mdpi.comresearchgate.net

A synthetic route to a key iodoaniline building block for a Larock indole synthesis involves regioselective iodination with iodine monochloride under biphasic conditions. acs.org This iodoaniline can then be used to construct the indole core with the iodine atom in the desired position. acs.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-methoxy-1H-indole-2-carbonitrile | KOH, I2, DMF, rt | 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | 81% | mdpi.com |

| N-p-toluenesulfonyl indoles | 1. HgCl2, 2. I2 | 4-Iodo-N-p-toluenesulfonyl indoles | N/A | researchgate.net |

| 2-Amino-3-nitrophenol | Multiple steps including Sonogashira coupling | Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside | N/A | rsc.org |

Sequential Functionalization Routes Towards Poly-substituted Indoles

The synthesis of poly-substituted indoles often relies on sequential functionalization strategies, where substituents are introduced in a stepwise manner. Cross-coupling reactions are particularly powerful tools in this context, enabling the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the indole ring. mdpi.com

For instance, the iodine atom at the C3 position of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives is reactive in various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.comresearchgate.net This allows for the introduction of a wide range of substituents at this position, leading to di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.com

Directed C-H functionalization is another key strategy for the sequential modification of the indole core. nih.gov By employing a suitable directing group, specific C-H bonds can be activated for functionalization. For example, 3-formyl- and 3-keto-substituted free (NH) indoles can be selectively arylated at the C4-position with iodoarenes using a palladium catalyst. nih.gov Interestingly, in some cases, this C4-arylation can be followed by a migration of the C3-substituent to the C2-position, leading to further diversification. nih.gov

The Larock indole synthesis is a versatile method for constructing polysubstituted indoles from o-haloanilines and alkynes. acs.orgnih.gov This reaction can be used to create a diverse array of substitution patterns on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. nih.gov

| Indole Derivative | Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | Heck Coupling | Olefins, KOAc, n-Bu4NCl, Pd(OAc)2, DMF, 80°C | 3-Substituted 2-cyanoindoles | 81-92% | mdpi.com |

| 1H-Indole-3-carbaldehyde | C-H Arylation | 1-Bromo-4-iodobenzene, Pd catalyst | 4-(4-Bromophenyl)-1H-indole-3-carbaldehyde | 86% | nih.gov |

| 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | N-Benzylation | NaH, Benzyl (B1604629) bromide, DMF | 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | 92% | mdpi.comresearchgate.net |

Stereoselective and Asymmetric Synthesis of Related Indole Derivatives

The development of stereoselective and asymmetric methods for the synthesis of indole derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. oup.com Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective construction of chiral indole-containing molecules. oup.comsioc-journal.cn

One notable example is the use of chiral phosphoric acid catalysts in multicomponent coupling reactions of indoles, nitrodiazoesters, and anilines to produce chiral glycine derivatives. rsc.org Similarly, the asymmetric Pictet-Spengler reaction, catalyzed by chiral thioureas, can be employed for the synthesis of complex indole alkaloids with high enantioselectivity. oup.com

The thia-Pictet-Spengler reaction of indoles bearing N-tethered thiols with vinylogous thiocarbonates provides a stereoselective route to N-fused thiazinoindole derivatives. researchgate.net This metal-free transformation offers an efficient pathway to complex heterocyclic systems. researchgate.net

Furthermore, the introduction of a hydroxymethyl group at the C2-position of the indole ring creates a versatile platform molecule, 2-indolylmethanol. sioc-journal.cn These molecules can participate in a variety of catalytic asymmetric reactions, acting as either electrophiles or nucleophiles, to generate a wide range of chiral indole derivatives. sioc-journal.cn The development of such platform molecules provides a powerful strategy for the efficient and highly enantioselective synthesis of complex chiral structures. sioc-journal.cn

| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Asymmetric Pictet-Spengler | Chiral thiourea | (+)-Peganumine | 92% ee | oup.com |

| Multicomponent Coupling | Chiral BINOL-based phosphoric acid | Chiral glycine derivatives | N/A | rsc.org |

| Thia-Pictet-Spengler | Metal-free | N-fused thiazinoindole derivatives | Stereoselective | researchgate.net |

| Asymmetric Michael Addition | [Ru] and squaramide | 3,3'-Bis(indole) derivatives | N/A | rsc.org |

Reactivity and Derivatization Chemistry of 4 Iodo 6 Methoxy 1h Indole

Cross-Coupling Reactions at the C4-Position of the Indole (B1671886) Nucleus

The carbon-iodine bond at the C4-position of 4-iodo-6-methoxy-1H-indole is a key functional handle for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted indole derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the C4-position.

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like sodium carbonate or cesium fluoride (B91410). thieme-connect.demdpi.com The choice of base and solvent system can be crucial for achieving high yields and clean reactions. thieme-connect.de For instance, a study demonstrated the successful coupling of a related 3-iodo-5-methoxyindole with 4-dimethylaminobenzeneboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a DME/water mixture, affording the desired 3-aryl indole in good yield. thieme-connect.de Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective, often leading to significantly reduced reaction times. mdpi.comacs.org

The scope of the Suzuki-Miyaura coupling with this compound is broad, tolerating a variety of boronic acids, including those with electron-donating and electron-withdrawing groups. mdpi.com This versatility allows for the synthesis of a diverse library of 4-aryl-6-methoxy-1H-indoles, which are valuable scaffolds in drug discovery. nih.govpreprints.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Phenyl-6-methoxy-1H-indole | Good | preprints.org |

| 2-Naphthylboronic acid | PdCl₂(dppf) | CsF | Toluene/Water | 4-(2-Naphthyl)-6-methoxy-1H-indole | 90 | mdpi.commdpi-res.com |

| Pyrimidinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | 4-(Pyrimidinyl)-6-methoxy-1H-indole | Moderate to Excellent | mdpi-res.com |

Sonogashira Coupling for Carbon-Carbon Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. libretexts.orgorganic-chemistry.org This reaction is instrumental in introducing alkynyl moieties at the C4-position of this compound, which can serve as versatile intermediates for further transformations. nih.gov

The standard Sonogashira reaction conditions involve a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N). nih.govmdpi.com The reaction is often carried out under mild conditions, including room temperature. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

The electronic nature of the substituents on the coupling partners can influence the reaction outcome. beilstein-journals.org For this compound, the electron-donating methoxy (B1213986) group can affect the reactivity of the aryl iodide. The reaction has been successfully applied to a variety of terminal alkynes, including both aromatic and aliphatic derivatives, to generate a library of 4-alkynyl-6-methoxy-1H-indoles. nih.gov

Table 2: Sonogashira Coupling of 4-Iodoindoles with Terminal Alkynes

| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 4-(Phenylethynyl)-6-methoxy-1H-indole | Good | mdpi.comresearchgate.net |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N / DBU | DMF | 4-((Trimethylsilyl)ethynyl)-6-methoxy-1H-indole | N/A | chim.it |

Stille Coupling, Heck Reactions, and Related Cross-Couplings

Beyond Suzuki and Sonogashira couplings, the C4-iodo group of this compound can participate in other important cross-coupling reactions, including Stille and Heck reactions. mdpi.com

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. While effective, the toxicity of organotin reagents has led to a decrease in its use compared to other methods. Nevertheless, it remains a valuable tool for specific C-C bond formations. acs.org

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. cdnsciencepub.com This reaction allows for the introduction of vinyl groups at the C4-position of the indole ring. For instance, the Heck reaction of a related 1-benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile with various olefins in the presence of Pd(OAc)₂, KOAc, and n-Bu₄NCl in DMF afforded the corresponding 3-alkenyl derivatives in excellent yields. mdpi.com

These cross-coupling reactions significantly expand the synthetic toolbox for modifying the this compound scaffold, enabling the creation of complex molecules with diverse functionalities. mdpi.comresearchgate.net

Other Transition Metal-Catalyzed Cross-Coupling Reactions

The reactivity of the C4-iodo bond is not limited to palladium catalysis. Other transition metals can also be employed to facilitate various transformations. For example, iron-catalyzed Sonogashira-type couplings have been reported as a more sustainable alternative to palladium-based systems. beilstein-journals.org

Furthermore, the Larock indole synthesis, a palladium-catalyzed annulation reaction, has been utilized in the synthesis of complex indole alkaloids starting from substituted 2-iodoanilines, demonstrating the utility of the carbon-iodine bond in constructing the indole core itself. rsc.org These alternative methods highlight the continuous development of new catalytic systems for the functionalization of iodoindoles.

Functionalization of the Indole Nitrogen (N1)

The indole nitrogen (N1) is another key site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the electronic properties and biological activity of the indole scaffold.

N-Acylation Reactions for Diverse Derivatives

N-acylation is a common and straightforward method for functionalizing the indole nitrogen. This reaction typically involves the deprotonation of the N-H bond with a base, followed by reaction with an acylating agent.

Common bases used for this purpose include sodium hydride (NaH) and sodium tert-butoxide (tBuONa). nih.gov The choice of base and solvent can influence the reaction efficiency. Acyl chlorides are frequently used as the acylating agents, leading to the formation of N-acylindoles. nih.gov This method has been employed to synthesize a series of N-acylated indole alkanoic acids, which are analogues of the non-steroidal anti-inflammatory drug indomethacin (B1671933). nih.gov The reaction is generally high-yielding and tolerates a variety of substituents on both the indole ring and the acyl chloride. nih.govresearchgate.net

The resulting N-acyl group not only serves as a point of diversification but can also act as a protecting group for the indole nitrogen, preventing unwanted side reactions in subsequent synthetic steps. jst.go.jp

Table 3: N-Acylation of Indoles

| Indole Substrate | Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Benzoyl chloride | NaH | DMF | 1-Benzoyl-4-iodo-6-methoxy-1H-indole | Good | nih.gov |

| This compound | Acetyl chloride | tBuONa | THF | 1-Acetyl-4-iodo-6-methoxy-1H-indole | Good | nih.gov |

N-Alkylation and Sulfonylation for Structural Diversification

The nitrogen atom of the indole ring in this compound is a key site for structural modification. N-alkylation and N-sulfonylation reactions are fundamental transformations that not only protect the indole nitrogen but also introduce a wide range of functional groups, enabling the synthesis of diverse derivatives.

N-Alkylation: The alkylation of the indole nitrogen typically proceeds via deprotonation with a suitable base to form the indolide anion, which then acts as a nucleophile, attacking an alkyl halide or another electrophilic alkylating agent. Common protocols for N-alkylation of indoles involve a two-step process: formation of the indole anion with a strong base, followed by reaction with an alkylating agent like methyl iodide or benzyl (B1604629) bromide. google.com For instance, the N-benzylation of a related substrate, 3-iodo-6-methoxy-1H-indole-2-carbonitrile, has been successfully achieved using benzyl bromide in the presence of a base, yielding the corresponding 1-benzyl derivative in high yield. nih.govmdpi.com This demonstrates the feasibility of introducing benzyl groups and, by extension, other alkyl substituents onto the nitrogen of the this compound core.

N-Sulfonylation: Similarly, N-sulfonylation involves the reaction of the indolide anion with a sulfonyl chloride, such as tosyl chloride or mesyl chloride. This reaction yields N-sulfonylated indoles, which are valuable intermediates in organic synthesis. The resulting electron-withdrawing sulfonyl group modifies the reactivity of the indole ring and can serve as a directing group in subsequent functionalization reactions.

These N-functionalization strategies are crucial for creating a library of this compound derivatives with tailored properties, serving as precursors for more complex molecular architectures.

Reactivity at the C2 and C3 Positions of the Indole Ring System

The pyrrole (B145914) moiety of the indole nucleus is electron-rich, making the C2 and C3 positions susceptible to various chemical transformations. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, with a strong preference for substitution at the C3 position. chim.it This regioselectivity is governed by the ability of the indole nitrogen to stabilize the cationic intermediate (the Wheland intermediate) formed during the reaction. For this compound, the electron-donating nature of both the nitrogen atom and the 6-methoxy group further activates the ring system towards electrophilic attack.

A classic example of this reactivity is the Vilsmeier-Haack reaction , which is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgambeed.com When applied to 6-methoxyindole (B132359) derivatives, this reaction regioselectively introduces a formyl group (-CHO) at the C3 position to produce the corresponding indole-3-carbaldehyde. This high regioselectivity makes the Vilsmeier-Haack reaction a reliable tool for introducing a key functional handle onto the this compound scaffold.

Another important EAS reaction is Friedel-Crafts acylation , which introduces an acyl group onto the indole ring. nih.gov While C3 is the kinetically favored position, the reaction conditions can influence the outcome. For certain N-substituted indoles, acylation can be directed to other positions. For example, Friedel-Crafts acylation of methyl 1-methoxyindole-3-carboxylate with chloroacetyl chloride and AlCl₃ resulted in substitution at the C5 and C6 positions of the benzene (B151609) ring portion of the indole. clockss.org However, for N-unsubstituted indoles like this compound, electrophilic attack is overwhelmingly directed to the C3 position.

The general reactivity pattern for electrophilic substitution on this compound is summarized in the table below.

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | This compound-3-carbaldehyde |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | C3 | 3-Acyl-4-iodo-6-methoxy-1H-indole |

Direct C-H Functionalization Strategies

In recent years, transition metal-catalyzed direct C-H functionalization has become a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov For indoles, most C-H activation reactions occur at the nucleophilic C2 or C3 positions. nih.gov

Strategies for regioselective functionalization often employ directing groups. A directing group installed on the indole nitrogen can facilitate selective C-H activation at the C2 position. nih.govdiva-portal.org Conversely, a directing group at the C3 position can be used to steer functionalization towards the C2 or C4 positions. nih.gov

Metal-free approaches for C-H functionalization have also been developed. For example, a cesium carbonate/oxone®-mediated C3-alkylation of various indoles, including 5-methoxyindole, with heteroaryl-substituted methyl alcohols has been reported. chemrxiv.org This method proceeds via a hydrogen autotransfer-type mechanism and demonstrates broad functional group tolerance. chemrxiv.org Given this precedent, a similar strategy could likely be applied to this compound for direct C3-alkylation.

Palladium-catalyzed C-H arylation of free (NH) indoles with a directing formyl group at the C3 position has been shown to yield C4-arylated products. acs.org This highlights how a substituent at C3 can direct functionalization to the otherwise less reactive benzene portion of the indole ring.

Multicomponent Reactions (MCRs) Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.org Indole scaffolds are frequently utilized in MCRs to produce libraries of biologically interesting compounds. rsc.orgarkat-usa.org

The this compound scaffold can be incorporated into MCRs, typically after a simple functional group transformation. As established, Vilsmeier-Haack formylation readily converts this compound into its 3-carbaldehyde derivative. This aldehyde is an ideal component for several well-known MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.com Indole-3-carbaldehydes are effective substrates in the Ugi reaction, allowing for the synthesis of complex peptide-like structures containing the indole core. science.org.ge Thus, this compound-3-carbaldehyde is a prime candidate for this reaction.

Similarly, the Passerini three-component reaction involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. organic-chemistry.org This reaction also provides a straightforward pathway to incorporate the this compound framework into diverse molecular structures. nih.gov

The table below illustrates how this compound can be used in these powerful synthetic reactions.

| Initial Scaffold | Transformation | MCR Component | Multicomponent Reaction | Product Class |

| This compound | Vilsmeier-Haack Formylation | This compound-3-carbaldehyde | Ugi Reaction | α-Acylamino Amides |

| This compound | Vilsmeier-Haack Formylation | This compound-3-carbaldehyde | Passerini Reaction | α-Acyloxy Carboxamides |

Application of Radical Cascade Reactions in Indole Derivatization

Radical cascade reactions are powerful processes that allow for the formation of multiple chemical bonds in a single step, often leading to the rapid construction of complex polycyclic systems. The iodine atom on the C4 position of this compound makes it an excellent substrate for initiating such cascades. The carbon-iodine bond can be homolytically cleaved using radical initiators (e.g., AIBN with a tin hydride) or through photoredox catalysis to generate an aryl radical.

This highly reactive aryl radical can then participate in a variety of transformations. A common and effective strategy involves an intramolecular cyclization. For this to occur, a suitable radical acceptor must be present elsewhere on the molecule. A typical approach would involve first N-alkylating the indole with a group containing a double or triple bond, such as an allyl or propargyl group.

Following the generation of the C4-centered radical, an intramolecular 5-exo-trig or 6-exo-trig cyclization onto the pendant unsaturated group would occur. The resulting alkyl radical can then be trapped by a hydrogen atom donor or participate in further reactions, completing the cascade. This strategy allows for the efficient synthesis of novel, fused polycyclic indole derivatives that would be challenging to access through other synthetic routes.

Mechanistic Investigations in the Chemistry of 4 Iodo 6 Methoxy 1h Indole

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthetic utility of 4-iodo-6-methoxy-1H-indole is largely predicated on the reactivity of the iodine substituent at the C4-position and the influence of both the iodo and methoxy (B1213986) groups on the indole (B1671886) core. Mechanistic studies of reactions involving this compound are crucial for understanding and predicting its chemical behavior, enabling the strategic design of synthetic routes to more complex molecules.

The regioselectivity of reactions involving this compound is primarily dictated by the electronic properties of the substituents and the inherent reactivity of the indole ring. In electrophilic substitution reactions, the indole nucleus is electron-rich, with the C3 position being the most nucleophilic and kinetically favored site for attack. chim.it However, the directing effects of the existing substituents on the benzene (B151609) ring portion of the indole can significantly influence the position of further functionalization.

The 6-methoxy group is a strong electron-donating group due to the +M (mesomeric) effect of the oxygen lone pair, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.org In the context of the indole ring, this activating effect enhances the nucleophilicity of the C5 and C7 positions. Conversely, the 4-iodo substituent exerts a dual electronic effect: it is electron-withdrawing through its -I (inductive) effect but weakly electron-donating through its +M effect. The inductive effect generally deactivates the ring towards electrophilic attack.

In the case of electrophilic substitution on this compound, the powerful activating effect of the 6-methoxy group would be expected to dominate. This would direct incoming electrophiles primarily to the C5 and C7 positions. For instance, in the direct iodination of indoles, a C4-methoxy substituent has been observed to direct iodination to the C7 position. sci-hub.se This suggests that in this compound, electrophilic attack would likely favor the C5 or C7 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Stereoselectivity becomes a key consideration when the functionalization of this compound leads to the formation of new chiral centers. For example, in reactions involving the pyrrole (B145914) ring, such as additions to the C2-C3 double bond, or in transition metal-catalyzed cross-coupling reactions at the C4-position with chiral partners, the stereochemical outcome is of paramount importance. While specific stereoselective studies on this compound are not extensively documented, general principles of stereocontrol in indole chemistry would apply. For instance, in catalytic asymmetric hydrogenations, the choice of a chiral catalyst can lead to the preferential formation of one enantiomer over another. researchgate.net Similarly, in diastereoselective reactions, the existing stereochemistry in a reactant can influence the formation of a new stereocenter.

The iodine atom at the C4-position of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups at the C4-position.

Palladium-Catalyzed Reactions:

Palladium catalysis is widely employed for the functionalization of aryl halides, including iodoindoles. researchgate.net Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings are all applicable to substrates like this compound. nih.govmdpi.com

The general catalytic cycle for these reactions involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, or the palladium intermediate adds across an alkene (in the Heck reaction).

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.

The efficiency and outcome of these reactions can be influenced by the choice of palladium precursor, ligands, base, and solvent. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination.

Copper-Catalyzed Reactions:

Copper catalysts are also effective for the functionalization of iodoindoles, often providing complementary reactivity to palladium. acs.orgnih.gov Copper-catalyzed reactions, such as the Ullmann condensation and Sonogashira coupling, can be used to form C-N, C-O, and C-C bonds. mdpi.com The mechanism of copper-catalyzed cross-coupling reactions is still a subject of debate but is generally believed to proceed through either a Cu(I)/Cu(III) or a non-redox pathway involving an intermediate cuprate (B13416276) species. In the context of this compound, copper catalysis offers a valuable alternative for introducing various functionalities, particularly in cases where palladium catalysts may be less effective or lead to undesired side reactions.

The following table summarizes some of the key transition metal-catalyzed reactions applicable to this compound:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd(0) complex |

| Heck | Alkene | C-C | Pd(0) complex |

| Sonogashira | Terminal alkyne | C-C | Pd(0)/Cu(I) cocatalyst |

| Buchwald-Hartwig | Amine/Alcohol | C-N/C-O | Pd(0) complex |

| Ullmann Condensation | Amine/Alcohol | C-N/C-O | Cu(I) salt |

Other Reagents:

Besides transition metals, other reagents can be used to mediate transformations of this compound. For example, N-iodosuccinimide (NIS) in the presence of an acid catalyst can be used for further iodination of the indole ring, with the regioselectivity being influenced by the existing substituents. organic-chemistry.org

Understanding Electronic Effects of Iodo and Methoxy Substituents

The electronic properties of the iodo and methoxy substituents play a critical role in determining the aromaticity and reactivity of the this compound molecule.

The indole ring system is considered π-excessive, meaning it has a higher electron density than benzene, which contributes to its high reactivity towards electrophiles. The introduction of substituents can either enhance or diminish this reactivity.

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. acs.org It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).

The substituent constant, σ, is a measure of the electronic effect of a substituent and is specific to that substituent and its position on the ring (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. The reaction constant, ρ, is a measure of the sensitivity of a particular reaction to substituent effects.

While specific Hammett constants for substituents on the indole ring system have been studied, they can differ from those determined for the benzene ring due to the influence of the fused pyrrole ring. acs.org However, the general trends observed for benzene derivatives are often applicable.

The following table provides the standard Hammett constants (σ_m and σ_p) for the methoxy and iodo substituents on a benzene ring, which can be used to approximate their electronic influence on the 4- and 6-positions of the indole ring, respectively.

| Substituent | σ_m | σ_p | Electronic Effect |

| -OCH₃ | 0.12 | -0.27 | Electron-donating |

| -I | 0.35 | 0.18 | Electron-withdrawing |

Data sourced from standard Hammett constant tables.

The negative σ_p value for the methoxy group confirms its strong electron-donating character when in a para-like position relative to the reactive center. The positive σ values for the iodo group indicate its electron-withdrawing nature. In this compound, the 6-methoxy group would exert a strong activating effect, while the 4-iodo group would have a deactivating influence. The net effect on the reactivity of the benzene portion of the indole ring would be a balance of these two opposing effects, with the activating nature of the methoxy group generally being dominant.

Biological Activity and Pharmacological Research of 4 Iodo 6 Methoxy 1h Indole Derivatives

Anticancer and Cytotoxic Activities

Derivatives of methoxy- and iodo-substituted indoles have demonstrated considerable efficacy as anticancer agents, primarily through the inhibition of cancer cell growth and the induction of programmed cell death.

Research has shown that derivatives of 4-iodo-6-methoxy-1H-indole and structurally related compounds potently inhibit the proliferation of various human cancer cell lines. An iodo derivative of the potent antitumor agent 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole exhibited exceptional cytotoxic efficiency, with IC₅₀ values in the picomolar range against KB (human oral carcinoma), H460 (human lung cancer), and HT-29 (human colon adenocarcinoma) cell lines. chim.itmdpi.com

Similarly, meriolins, which are synthetic compounds based on a 7-azaindole (B17877) core (an analogue of indole), have shown significant cytotoxic potential. A novel derivative, meriolin 16, which incorporates a 4-methoxy-1H-pyrrolo[2,3-b]pyridine moiety, displayed high cytotoxicity in several leukemia and lymphoma cell lines. nih.gov Further studies on novel 4-alkoxy meriolin congeners revealed that six compounds exhibited IC₅₀ values in the nanomolar range against Jurkat (leukemia) and Ramos (lymphoma) cells. researchgate.net

Derivatives of 6,7-dibromo-4-methoxy-1H-indole have also been investigated. Suzuki-coupled aryl derivatives of this scaffold demonstrated potent anticancer activity, with IC₅₀ values below 1 µM against the MCF-7 breast cancer cell line. The antiproliferative activity of various indole (B1671886) derivatives is summarized in the table below.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| Iodo derivative of 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | KB, H460, HT-29 | Picomolar range | chim.itmdpi.com |

| Meriolin 16 (4-methoxy-7-azaindole derivative) | Jurkat, Ramos | Nanomolar range | nih.gov |

| 4-Alkoxy Meriolin Congeners | Jurkat, Ramos | Nanomolar range | researchgate.net |

| Suzuki-coupled aryl derivatives of 6,7-dibromo-4-methoxy-1H-indole | MCF-7 | < 1 µM | |

| 5-Iodo-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole | PC9, A549 | 0.32 µM, 0.89 µM | mdpi.com |

| Iodoacetamido benzo[b]furan derivative 6 | K562 | 0.07 µM | nih.gov |

A primary mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov The potent compound 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole, known as BPR0L075, was found to initiate the phosphorylation of the anti-apoptotic protein Bcl-2. researchgate.net This event leads to mitochondrial damage and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Meriolin derivatives also function as potent inducers of apoptosis. researchgate.net Studies have shown they activate caspases within a few hours in leukemia and lymphoma cells. researchgate.net The most potent 4-alkoxy meriolin derivative, compound 3e, was found to trigger the intrinsic mitochondrial death pathway. researchgate.net Significantly, this compound was capable of inducing apoptosis even in Jurkat cells that overexpress Bcl-2, a protein often associated with cancer cell survival and drug resistance. researchgate.net This suggests that these derivatives may overcome a common mechanism of resistance to chemotherapy. researchgate.netnih.gov The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which blocks cell cycle progression and prevents transcription, ultimately leading to cell death. dntb.gov.ua

An important aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. Several indole derivatives have shown promising selectivity. For instance, a benzofuran–indole hybrid compound demonstrated significant selective inhibition of cell viability in PC9 and A549 non-small-cell lung cancer cells compared to other cancer cell lines and normal human cell lines. mdpi.com

The concept of a selectivity index (SI), which compares the cytotoxicity of a compound in cancer cells versus normal cells, is a useful measure. An SI value greater than 2 is generally considered indicative of selective activity. rsc.org While specific SI values for this compound derivatives are not widely reported, the research on related compounds is encouraging. For example, certain indole derivatives have been noted for their selective cytotoxic activity against cancer cells compared to non-cancerous human cell lines. researchgate.net The potent activity of meriolin derivatives specifically against leukemia and lymphoma cell lines also points towards a degree of selective action. researchgate.netresearchgate.net

Antimicrobial Activities

In addition to their anticancer properties, derivatives of the this compound scaffold have been investigated for their ability to combat microbial infections.

Halogenated methoxyindoles have shown notable antibacterial properties. Specifically, 6-amino-7-aryl derivatives of 6,7-dibromo-4-methoxy-1H-indole displayed potent activity against the Gram-positive bacterium Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL.

Furthermore, other iodo-indole derivatives have demonstrated significant antimycobacterial activity. The compound (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- chim.itmdpi.comoxazepino[6,5,4-hi]indol-1-one was effective against Mycobacterium tuberculosis with an MIC of 0.2 µg/mL. nih.gov The broad antibacterial potential of the indole scaffold is well-documented, with various derivatives showing activity against a range of pathogenic bacteria. nih.govresearchgate.net

Table 2: Antibacterial Activity of Iodo-Methoxy-Indole Derivatives and Related Compounds

| Compound/Derivative Class | Bacterial Strain(s) | MIC Value | Reference(s) |

|---|---|---|---|

| 6-Amino-7-aryl derivatives of 6,7-dibromo-4-methoxy-1H-indole | Staphylococcus aureus | 1.56 µg/mL | |

| (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- chim.itmdpi.comoxazepino[6,5,4-hi]indol-1-one | Mycobacterium tuberculosis | 0.2 µg/mL | nih.gov |

The antifungal potential of indole derivatives is also an active area of research. An indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, has been identified as a promising lead for novel antifungal agents, demonstrating a broad spectrum of activity against pathogens such as Candida albicans and Aspergillus niger with MIC values ranging from 3.125 to 50 µg/mL. nih.gov

Other classes of indole derivatives have also shown potent antifungal effects. A series of 1H-indole-4,7-diones exhibited strong activity against the pathogenic fungus Candida krusei. acgpubs.org This body of research highlights the versatility of the indole scaffold in developing new treatments for fungal infections. nih.govmdpi.com

Antiviral Properties and Mechanism of Action

The broad antiviral potential of indole derivatives has been a subject of significant research interest. rsc.orgopenmedicinalchemistryjournal.com While specific studies on the antiviral activity of this compound itself are not extensively documented in the reviewed literature, research on related indole structures provides insights into their potential mechanisms and efficacy against various viruses.

Indole derivatives have been investigated for their activity against a range of viruses, including RNA and DNA viruses. rjpn.org For instance, pyrimido[4,5-b]indole ribonucleosides, which are complex indole derivatives, have shown activity against Dengue virus. researchgate.net The mechanism of action for many antiviral indole compounds involves the inhibition of key viral enzymes or processes essential for replication. Some indole derivatives have been identified as non-nucleoside inhibitors of viral polymerases, while others can interfere with viral entry or assembly. nih.gov

One study on pyrimido[4,5-b]indole ribonucleosides reported that certain 4,6-disubstituted derivatives displayed activity against Dengue virus, suggesting that substitutions at these positions on the indole ring system can be critical for antiviral effects. researchgate.net Another area of investigation has been their potential against HIV, with some indole-based compounds showing inhibitory activity against HIV-1. nih.gov For example, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives were synthesized, and one compound, (4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone, demonstrated significant anti-HIV activity. nih.gov

The general mechanism often involves the indole scaffold acting as a pharmacophore that can mimic the structure of natural substrates and bind to the active sites of viral enzymes. The nature and position of substituents, such as halogens (like iodine) and methoxy (B1213986) groups, can significantly influence the binding affinity and specificity, thereby affecting the antiviral potency. rsc.orgnih.gov

Antitubercular Activity

Tuberculosis remains a major global health concern, and the development of new antitubercular agents is a priority. Indole derivatives have been extensively explored for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.gov The indole framework is considered a privileged structure in the search for new antitubercular drugs. nih.gov

While direct studies on this compound for antitubercular activity are limited in the available literature, research on related substituted indoles highlights the potential of this chemical class. For example, a study on indolyl azaspiroketal Mannich bases with a 6-methoxy-1-n-octyl-1H-indole scaffold resulted in analogs with submicromolar activity against Mycobacterium tuberculosis H37Rv. nih.gov This indicates that the 6-methoxy substitution is favorable for antitubercular activity.

Another study reported on a 7-iodo-substituted oxazepino[6,5,4-hi]indol-1-one derivative, (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- dicle.edu.trtandfonline.comoxazepino[6,5,4-hi]indol-1-one, which exhibited good antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) value of 0.2 µg/mL. nih.gov This finding suggests that the presence of an iodine atom on the indole ring can contribute positively to the antitubercular profile.

The mechanism of action for antitubercular indole derivatives can vary. Some have been shown to target the cell membrane of mycobacteria, leading to permeabilization and cell death. nih.gov Others may inhibit specific enzymes essential for the survival of the bacterium. The combination of a methoxy group, which is known to enhance reactivity, and an iodo substituent could potentially lead to potent antitubercular agents. chim.it

Anti-inflammatory and Analgesic Properties

Indole derivatives are well-known for their anti-inflammatory and analgesic properties, with indomethacin (B1671933) being a classic example of a non-steroidal anti-inflammatory drug (NSAID) based on the indole scaffold. rsc.orgopenmedicinalchemistryjournal.com The anti-inflammatory action of many indole compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Research into the anti-inflammatory and analgesic potential of specifically this compound derivatives is not widely available. However, studies on related methoxy-substituted indole derivatives have shown promising results. For instance, 6-methoxyindole (B132359) has been studied for its potential anti-inflammatory effects. arabjchem.org Furthermore, some indole derivatives containing a methoxy group have been reported as potential agents for both analgesic and anti-inflammatory activity. chim.it

The general structure-activity relationship suggests that the indole nucleus and the nature of its substituents play a crucial role in the anti-inflammatory and analgesic effects. The presence of a methoxy group can influence the electronic properties of the indole ring, potentially enhancing its interaction with target enzymes like COX. chim.it While specific data on this compound is lacking, the known anti-inflammatory and analgesic profiles of other substituted indoles suggest that this compound class warrants further investigation. rsc.orgmdpi.com

G Protein-Coupled Receptor (GPR17) Agonist Activity

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a multitude of physiological processes, making them important drug targets. The orphan receptor GPR17 has emerged as a potential target for various conditions, including inflammatory diseases.

A study investigating the structure-activity relationships of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as agonists for GPR17 has provided significant insights. While the parent compound in this study was not this compound, a derivative with a similar substitution pattern, 3-(2-carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-carboxylic acid (PSB-18484) , was synthesized and evaluated. This compound demonstrated potent agonist activity at the human GPR17 receptor.

The potency of these agonists was determined through calcium mobilization assays in 1321N1 astrocytoma cells recombinantly expressing the human GPR17. The results showed that small, electron-withdrawing substituents at the 4-position and larger, lipophilic substituents at the 6-position of the indole ring were favorable for high agonist potency.

| Compound | Substituents | EC50 (nM) |

| PSB-18484 | 4-fluoro, 6-iodo | 32.1 |

Table 1: GPR17 Agonist Activity of a 4-Fluoro-6-iodo-indole Derivative

This finding is particularly relevant as it demonstrates that a halogen at the 6-position (iodine) combined with another halogen at the 4-position can result in a highly potent GPR17 agonist. This suggests that a 4-iodo-6-methoxy substitution could also yield compounds with significant activity at this receptor.

Anticholinesterase Activity

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are used in the treatment of conditions such as Alzheimer's disease. The indole scaffold has been explored for the development of new cholinesterase inhibitors.

While there is no specific research on the anticholinesterase activity of this compound in the provided literature, studies on related 4,6-dimethoxyindole derivatives have shown promising results. A study on novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives reported moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dicle.edu.trresearchgate.net

Another study on 4,6-dimethoxyindole-based unsymmetrical azines also investigated their anticholinesterase potential. tandfonline.comtandfonline.com Several of the synthesized compounds were found to be effective inhibitors of BChE. tandfonline.comtandfonline.com These studies suggest that the 4,6-dimethoxy substitution pattern on the indole ring is a viable starting point for designing cholinesterase inhibitors. The introduction of an iodo group at the 4-position, in place of a methoxy group, could potentially modulate this activity, making this compound derivatives interesting candidates for further investigation in this area.

| Compound Class | Target Enzymes | Activity |

| 4,6-dimethoxyindole-thiosemicarbazones | AChE, BChE | Moderate inhibition dicle.edu.trresearchgate.net |

| 4,6-dimethoxyindole-azines | BChE | Effective inhibition tandfonline.comtandfonline.com |

Table 2: Anticholinesterase Activity of 4,6-Dimethoxyindole Derivatives

Other Reported Biological Activities of Indole Derivatives

The versatility of the indole scaffold has led to the discovery of a wide range of other biological activities beyond those previously discussed. rsc.orgnih.gov These include anticancer, antimicrobial, and antioxidant properties. openmedicinalchemistryjournal.commdpi.com

Anticancer Activity: Numerous indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The substitution pattern on the indole ring is critical for cytotoxic activity. nih.gov

Antimicrobial Activity: Indole derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi. The lipophilicity and electronic properties conferred by substituents like methoxy groups and halogens can influence their ability to penetrate microbial cell membranes and interact with intracellular targets. nih.govnih.gov

Antioxidant Activity: Some indole derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals and protect against oxidative stress. The electron-rich nature of the indole ring contributes to this activity. arabjchem.org

While these activities have been reported for the broader class of indole derivatives, specific studies focusing on this compound are needed to ascertain its potential in these areas.

In Silico Evaluation and Preliminary Drug Candidate Assessment

In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are valuable tools in modern drug discovery for the preliminary assessment of drug candidates. jmchemsci.comdntb.gov.ua These computational approaches can help in understanding the potential binding modes of a ligand to its target protein and in predicting its pharmacokinetic properties.

Molecular docking studies have been employed to investigate the interaction of various indole derivatives with their biological targets. For instance, docking studies have been used to rationalize the binding modes of indole derivatives as GPR17 agonists and to understand the structure-activity relationships of anticholinesterase inhibitors. nih.gov In the context of this compound derivatives, docking studies could be used to predict their binding affinity to various targets, such as viral enzymes, mycobacterial proteins, COX enzymes, GPR17, and cholinesterases.

ADMET prediction is crucial for the early-stage evaluation of the drug-likeness of a compound. These predictions can help in identifying potential liabilities, such as poor oral bioavailability or potential toxicity, before committing to expensive and time-consuming experimental studies. For any potential therapeutic application of this compound derivatives, a thorough in silico evaluation of their ADMET properties would be an essential step in their development as drug candidates. jmchemsci.com

Structure Activity Relationship Sar Studies of 4 Iodo 6 Methoxy 1h Indole Analogues

Impact of the Iodo Substituent at C4 on Biological Potency and Selectivity

The C4 position of the indole (B1671886) ring is a critical site for substitution, and the introduction of a halogen, such as iodine, can profoundly affect a molecule's biological properties. nih.gov The iodine atom is the largest and most lipophilic of the stable halogens, and it can participate in specific, non-covalent interactions known as halogen bonds, which can contribute to binding affinity at a receptor site.

Research on various classes of indole derivatives has shown that substitution at the C4 position can modulate activity and selectivity. For instance, in a series of melatonin (B1676174) analogues, extending the π-conjugation at the C4 position with electron-withdrawing groups was investigated to enhance photophysical properties without detrimentally affecting receptor binding. nih.gov In studies of cannabinoid receptor ligands, modifying the C4 position of certain scaffolds with substituents ranging from chloro to bromo or iodo did not result in a significant loss of CB1 receptor affinity, suggesting that this position can tolerate sterically demanding groups. acs.org

Table 1: Effect of C4-Halogen Substitution on Receptor Binding

| Compound/Substituent | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| 4-Iodoindole | GluCl | Forms interaction with Serine 260 | researchgate.net |

| 4-Halogen (Cl, Br, I) | CB1 | No significant loss of affinity compared to chloro | acs.org |

Role of the Methoxy (B1213986) Group at C6 in Modulating Biological Activity

The methoxy group at the C6 position of the indole ring is a common feature in many biologically active compounds. Its presence significantly influences the electronic properties of the indole nucleus and can serve as a key interaction point with biological targets. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial connections within a receptor's binding site.

Studies on pyrido[3,4-b]indole (β-carboline) derivatives have demonstrated the importance of the C6-methoxy group for potent anticancer activity. In one such study, the 6-methoxy analogue showed the highest potency against a panel of cancer cell lines. nih.gov Moving the methoxy group to the C7 or C8 position resulted in a marked decrease in antiproliferative activity, highlighting the positional importance of this substituent. longdom.org The removal of the C6-methoxy group altogether led to a significant drop in activity, confirming its role in enhancing potency, although it was not deemed absolutely essential for activity. longdom.org

Similarly, in the case of the natural product tryprostatin A, the 6-methoxy substituent was found to be crucial for its ability to inhibit both topoisomerase II and tubulin polymerization. nih.gov This suggests that the C6-methoxy group can enable binding to a wider range of biological targets or confer a unique mechanism of action. Docking studies of C6-methoxy substituted β-carbolines have suggested that the methoxy group can form a hydrogen bond with residues such as Tyrosine (Tyr106) in the binding pocket of MDM2. nih.gov

Table 2: Influence of Methoxy Group Position on Anticancer Activity (IC₅₀ in µM)

| Compound | C6-Methoxy | C7-Methoxy | C8-Methoxy | Unsubstituted |

|---|---|---|---|---|

| Pancreatic Cancer (MIA PaCa-2) | 0.20 longdom.org | 0.81 longdom.org | >10 longdom.org | 1.70 longdom.org |

| Pancreatic Cancer (HPAC) | 0.23 longdom.org | 1.13 longdom.org | >10 longdom.org | 2.47 longdom.org |

Influence of Substituents at the Indole Nitrogen (N1) on Activity and Chemical Reactivity

The nitrogen atom of the indole ring (N1) is another key position for chemical modification. The substituent at this position can dramatically influence a compound's pharmacological activity and its chemical properties. The N1 position is often a site for alkylation or acylation, which can alter the steric profile, lipophilicity, and hydrogen-bonding capability of the molecule. chim.it

The impact of N1-substitution is highly context-dependent. For instance, in one series of indole-based tubulin inhibitors, N-methylation was shown to enhance anticancer activity by approximately 60-fold compared to the unsubstituted (N-H) analogue. nih.gov Conversely, in studies of pyrido[3,4-b]indole derivatives, methylation of the corresponding indole nitrogen (N9) led to a drastic reduction in antiproliferative activity. nih.govlongdom.org This loss of activity was attributed to potential steric clashes within the binding pocket and the disruption of a critical hydrogen bond interaction involving the N-H group. nih.gov

From a chemical reactivity standpoint, the N1 position plays a crucial role. The indole N-H is weakly acidic, allowing it to be deprotonated and subsequently substituted. dergipark.org.tr This reactivity is often exploited in synthesis, where the nitrogen is protected with groups like benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) to direct other reactions to different positions on the indole ring before being removed in a final step. nih.gov General SAR studies on indole-based antitubulin agents have shown that a range of substituents, including hydrogen, alkyl, and benzyl groups, are tolerated at the N1-position. researchgate.net

Table 3: Effect of N1-Substitution on Biological Activity

| Scaffold | N1-Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Indole-based tubulin inhibitors | Methyl | ~60-fold increase | nih.gov |

| Pyrido[3,4-b]indoles | Methyl | Drastic reduction | nih.govlongdom.org |

| Indole-based antitubulin agents | H, alkyl, benzyl | Generally tolerated | researchgate.net |

Effects of Substitutions at the C2 and C3 Positions on Pharmacological Profiles

The C2 and C3 positions of the pyrrole (B145914) ring portion of indole are the most common sites for synthetic modification aimed at diversifying pharmacological profiles. The C3 position is particularly reactive toward electrophilic substitution. chim.itdergipark.org.trjapsonline.com Introducing substituents at these positions can fundamentally alter the shape, size, and electronic distribution of the molecule, leading to a wide range of biological activities.

C2,C3-disubstituted indoles are prevalent motifs in bioactive natural products and medicinal compounds. nih.govresearchgate.net The nature of the substituent is critical. For instance, the introduction of electron-withdrawing groups at the C3 position not only imparts important therapeutic activities but also makes these compounds versatile platforms for further synthesis. nih.gov In the development of antitubulin agents, various groups at C2 (e.g., alkoxycarbonyl, arylcarbonyl) and C3 (e.g., di- or trimethoxyphenyl groups attached via different linkers) have been shown to be effective. researchgate.net